molecular formula C16H11NO B15214594 9(10H)-Acridinone, 10-(2-propynyl)- CAS No. 94707-28-5

9(10H)-Acridinone, 10-(2-propynyl)-

Cat. No.: B15214594
CAS No.: 94707-28-5
M. Wt: 233.26 g/mol
InChI Key: FQWHHZRYVBBJHL-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 10-(2-propynyl)- is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9(10H)-Acridinone, 10-(2-propynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(10H)-Acridinone, 10-(2-propynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94707-28-5

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

10-prop-2-ynylacridin-9-one

InChI

InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h1,3-10H,11H2

InChI Key

FQWHHZRYVBBJHL-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9 10h Acridinone, 10 2 Propynyl

Green Synthesis of the 9(10H)-Acridinone Scaffold

The synthesis of the precursor, 9(10H)-Acridinone , has been a focus of green chemistry research. Traditional methods often involve the use of harsh reagents and high temperatures. Greener alternatives that have been explored include:

Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the cyclization of N-phenylanthranilic acids to form the acridone (B373769) core. nih.gov This method often utilizes solid supports or catalysts like polyphosphoric acid (PPA) under solvent-free or low-solvent conditions, further enhancing its green credentials. nih.gov

Ultrasound-assisted synthesis: Sonication is another energy-efficient technique that has been applied to the synthesis of acridone derivatives. Ultrasound can promote reactions by creating localized high temperatures and pressures, leading to faster reaction rates and higher yields.

The table below outlines a comparison of conventional and green synthetic methods for the 9(10H)-Acridinone scaffold.

MethodCatalyst/ConditionsReaction TimeYieldGreen Aspects
ConventionalSulfuric acid, >150°CSeveral hoursModerateUse of large amounts of corrosive acid, high energy consumption
Microwave-assistedPPA, 160WMinutesHighReduced reaction time, energy efficiency, potential for solvent-free conditions
Table 2: Comparison of Synthetic Methods for the 9(10H)-Acridinone Scaffold

Potential Green Approaches for N-Propargylation

While specific green chemistry methods for the N-propargylation of 9(10H)-Acridinone are not extensively reported, the principles can be extrapolated from similar reactions. Potential green approaches could include:

Microwave or Ultrasound-Assisted N-Alkylation: The application of microwave or ultrasound energy to the N-propargylation reaction could potentially reduce reaction times and the need for high temperatures, thereby lowering energy consumption.

Phase-Transfer Catalysis: The use of phase-transfer catalysts could enable the reaction to be carried out in a biphasic system, potentially with greener solvents like water, and may allow for the use of milder bases.

Use of Greener Solvents: Replacing traditional aprotic polar solvents like DMF with more environmentally friendly alternatives is a key aspect of green chemistry. While the solubility of 9(10H)-Acridinone can be a challenge, exploring greener solvent systems is a worthwhile endeavor.

Further research is needed to develop and optimize these green methodologies for the synthesis of 9(10H)-Acridinone, 10-(2-propynyl)- .

Chemical Reactivity and Derivatization Strategies of 9 10h Acridinone, 10 2 Propynyl

Cycloaddition Reactions Involving the Propynyl (B12738560) Moiety

The triple bond of the propynyl group in 10-(2-propynyl)-9(10H)-acridinone serves as a reactive handle for various cycloaddition reactions. These reactions are fundamental in constructing new ring systems and introducing molecular diversity.

Hetero [2 + 2] Cycloaddition Reactions with Aldehydes

10-(Prop-2-ynyl)acridin-9(10H)-one engages in hetero [2 + 2] cycloaddition reactions with a variety of aldehydes. acs.orgresearchgate.net This electron-deficient ynamine variant, while more stable and easier to handle than many ynamines, demonstrates comparable reactivity. researchgate.net These reactions are a powerful tool for synthesizing highly substituted cyclic compounds. The reactivity extends to α,β-unsaturated aldehydes and ketones, leading to either hetero [2 + 2] products or inverse-demand [4 + 2] cycloadducts depending on the reaction partner. acs.orgresearchgate.net

The hetero [2 + 2] cycloaddition of 10-(prop-2-ynyl)acridin-9(10H)-one with aldehydes is notably promoted by Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O). acs.orgresearchgate.net The use of a Lewis acid is crucial for activating the aldehyde, thereby facilitating the cycloaddition. These reactions exhibit a high degree of stereoselectivity, a critical aspect for the synthesis of specific isomers of complex molecules. acs.orgresearchgate.net A mechanistic model has been proposed to explain the observed stereochemical outcomes. acs.orgresearchgate.net

A variety of aldehydes participate in this reaction, leading to the corresponding oxetene intermediates which can then be converted to other valuable products. The table below summarizes the stereoselective outcomes of the Lewis acid-promoted hetero [2 + 2] cycloaddition.

AldehydeLewis AcidMajor Product StereochemistryReference
Various aliphatic and aromatic aldehydesBF₃·Et₂OHigh stereoselectivity acs.orgresearchgate.net

The initial [2 + 2] cycloadducts, which are four-membered oxetene rings, are often unstable and undergo further transformations. These reactions provide a highly stereoselective route to trisubstituted alkenes. acs.orgresearchgate.net Furthermore, this methodology has been successfully applied to the synthesis of acrylic acid derivatives, highlighting its utility in preparing functionalized organic molecules. acs.orgresearchgate.net

Inverse Electron-Demand [4 + 2] Cycloaddition Reactions

In addition to [2 + 2] cycloadditions, 10-(prop-2-ynyl)acridin-9(10H)-one can also participate in inverse electron-demand [4 + 2] cycloaddition reactions, also known as inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.orgwikipedia.org This type of reaction typically involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org In the context of 10-(prop-2-ynyl)acridin-9(10H)-one, it reacts with certain α,β-unsaturated ketones, such as methyl vinyl ketone, to exclusively yield the [4 + 2] cycloadduct. acs.orgresearchgate.net This reactivity showcases the dual nature of the propynyl group, which can act as either a two-carbon or a four-carbon component depending on the reaction partner and conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The terminal alkyne of 10-(2-propynyl)-9(10H)-acridinone is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction is renowned for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, allowing for the straightforward covalent linking of molecular building blocks. rsc.orgnih.gov The CuAAC reaction involves the use of a copper(I) catalyst, which can be generated in situ or from well-defined complexes, to join an azide (B81097) and a terminal alkyne, forming a stable 1,2,3-triazole ring. nih.govrsc.org

A significant application of the CuAAC reaction with 10-(2-propynyl)-9(10H)-acridinone is the synthesis of acridinone-1,2,3-triazole hybrids. nih.gov By reacting 10-(2-propynyl)-9(10H)-acridinone with various organic azides, a library of hybrid molecules can be generated. nih.govarkat-usa.org The 1,2,3-triazole ring acts as a stable and versatile linker, connecting the acridinone (B8587238) scaffold to other pharmacophoric fragments. encyclopedia.pubresearchgate.net This strategy has been employed to create novel molecular architectures with potential applications in various fields of chemical and biological research. The general scheme for this synthesis is depicted below.

Reactant 1Reactant 2CatalystProductReference
10-(2-propynyl)-9(10H)-acridinoneOrganic Azide (R-N₃)Copper(I)Acridinone-1,2,3-triazole hybrid nih.govarkat-usa.org
Regiospecificity of Triazole Formation

The terminal alkyne of the 10-(2-propynyl) substituent readily undergoes [3+2] cycloaddition reactions with azides, a classic example of "click chemistry," to form a stable 1,2,3-triazole ring. nih.gov This reaction is highly regiospecific, particularly when catalyzed by copper(I), yielding the 1,4-disubstituted triazole isomer. ias.ac.in

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and efficient method for creating this linkage. The reaction between 10-(prop-2-yn-1-yl)acridone derivatives and various aromatic azides in the presence of a copper(I) source, such as copper iodide (CuI), consistently produces the 1,4-disubstituted regioisomer. ias.ac.insemanticscholar.org This regiospecificity is a key advantage, as it avoids the formation of mixtures of isomers, simplifying purification and ensuring the desired molecular architecture.

A study involving the reaction of 10-(prop-2-yn-1-yl)acridone with 2-azido-N-phenylacetamide in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) also exclusively yielded the 1,4-disubstituted triazole product. ias.ac.in This high degree of control over the reaction outcome is crucial for the rational design of new molecules with specific biological activities.

For a clearer understanding, consider the following reaction data:

ReactantsCatalyst SystemProductRegiochemistryReference
10-(prop-2-yn-1-yl)acridone, Aromatic AzidesCuI, Triethylamine1,4-disubstituted 1,2,3-triazole1,4-isomer semanticscholar.org
10-(prop-2-yn-1-yl)acridone, 2-azido-N-phenylacetamideCopper Sulfate, Sodium Ascorbate1,4-disubstituted 1,2,3-triazole1,4-isomer ias.ac.in
Microwave-Assisted Synthesis Enhancements

The synthesis of 1,2,3-triazole derivatives of 9(10H)-acridinone, 10-(2-propynyl)- can be significantly enhanced through the use of microwave irradiation. semanticscholar.orgrsc.org Compared to conventional heating methods, microwave-assisted synthesis offers several advantages, including dramatically reduced reaction times, improved reaction yields, and alignment with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents. semanticscholar.orgrsc.orgnih.gov

In one study, the cycloaddition reaction between 10-(prop-2-yn-1-yl)acridone derivatives and aromatic azides was performed using both conventional heating and microwave irradiation. The conventional method required 4–8 hours at 80°C, while the microwave-assisted method, using a power of 200 W, completed the reaction in just 10 minutes, with improved yields. semanticscholar.org Another report highlighted that a microwave-assisted synthesis of acridone-1,2,3-triazole derivatives was completed in a significantly shorter time frame compared to the 10 hours required for the conventional room temperature reaction. ias.ac.in

These findings underscore the practical benefits of microwave-assisted organic synthesis for the efficient production of these complex heterocyclic compounds. nih.gov

Synthesis MethodReaction TimeYieldReference
Conventional Heating4–8 hoursGood semanticscholar.org
Microwave-Assisted10 minutesImproved semanticscholar.org
Conventional (Room Temp)10 hoursNot specified ias.ac.in

Other Reaction Pathways of the Acridinone Core and Substituents

Beyond the reactions of the propargyl group, the acridinone core itself and its substituents can undergo various chemical transformations.

Oxidation and Reduction Reactions

The acridinone core is generally resistant to reduction of the carbonyl group by catalytic hydrogenation. thieme-connect.de However, the parent acridine (B1665455) molecule can be oxidized to acridone (B373769) using reagents like dichromate in acetic acid. pharmaguideline.comslideshare.net Conversely, stronger oxidizing agents such as potassium permanganate (B83412) in an alkaline medium can lead to oxidative cleavage of the ring system, forming quinoline-2,3-dicarboxylic acid. pharmaguideline.com

Reduction of the acridine system can be selective. For instance, reduction with zinc and hydrochloric acid tends to reduce the pyridine (B92270) ring, yielding 9,10-dihydroacridine. slideshare.netptfarm.pl

Reaction TypeReagentProductReference
OxidationDichromate/Acetic AcidAcridone pharmaguideline.comslideshare.net
Oxidation (strong)Alkaline KMnO4Quinoline-2,3-dicarboxylic acid pharmaguideline.com
ReductionZn/HCl9,10-Dihydroacridine slideshare.netptfarm.pl

Substitution Reactions

The acridinone ring system can undergo substitution reactions. Electrophilic substitution, such as nitration, tends to occur at the 2- and 7-positions of the benzenoid rings. pharmaguideline.comslideshare.net

Nucleophilic substitution reactions are also a key feature of acridine chemistry. The 9-position of the acridine ring is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com This is particularly true for quaternary salts of acridine. pharmaguideline.com For example, reaction with sodium amide in liquid ammonia (B1221849) can introduce an amino group at the 9-position to form 9-aminoacridine. slideshare.netptfarm.pl

Formation of Heterocyclic Ynammonium Salts

While not directly documented for 9(10H)-Acridinone, 10-(2-propynyl)-, terminal alkynes, in general, are known to be precursors for the synthesis of various heterocyclic compounds. One such pathway is the formation of ynammonium salts. The synthesis of terminal alkynes can be achieved through various methods, including the Corey-Fuchs reaction or the Ohira-Bestmann modification of the Seyfert-Gilbert homologation. organic-chemistry.org These terminal alkynes can then be further functionalized. For instance, copper-catalyzed reactions of terminal alkynes are widely used in the synthesis of various heterocyclic structures. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for 9 10h Acridinone, 10 2 Propynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 9(10H)-Acridinone, 10-(2-propynyl)- in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the acridinone (B8587238) core and the protons of the N-substituted propargyl group. The eight aromatic protons typically appear as a complex series of multiplets in the downfield region (approximately 7.0-8.5 ppm). The methylene (B1212753) protons (-CH₂-) of the propargyl group adjacent to the nitrogen atom would likely resonate as a doublet, while the terminal acetylenic proton (≡C-H) would appear as a triplet due to coupling with the methylene protons.

¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton. The spectrum will display characteristic signals for the carbonyl carbon (C=O) of the acridinone ring, the aromatic carbons, and the unique carbons of the propargyl group. The signals for the acetylenic carbons are particularly diagnostic, typically appearing in the range of 70-85 ppm. nih.gov For instance, in a related N-propargylated compound, the propargyl group carbons were observed at 71.02 and 81.46 ppm. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 9(10H)-Acridinone, 10-(2-propynyl)-

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Aromatic Protons¹H7.0 - 8.5Complex multiplet patterns.
Methylene Protons (-CH₂-)¹H~5.0Exact shift depends on solvent.
Acetylenic Proton (≡C-H)¹H~2.5Terminal alkyne proton.
Carbonyl Carbon (C=O)¹³C~175 - 180Downfield shift due to deshielding.
Aromatic Carbons¹³C115 - 145Multiple signals for distinct carbons.
Acetylenic Carbons (-C≡C-)¹³C70 - 85Characteristic signals for the propargyl group. nih.gov
Methylene Carbon (-CH₂-)¹³C~40Attached to the nitrogen atom.

Note: The predicted values are based on data for the parent acridinone structure and related N-alkynylated compounds. nih.govspectrabase.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of 9(10H)-Acridinone, 10-(2-propynyl)- (C₁₆H₁₁NO). High-resolution mass spectrometry (HRMS) can provide the exact mass, distinguishing it from other compounds with the same nominal mass.

The molecular weight of the compound is 233.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 233. The fragmentation pattern provides structural confirmation. Key expected fragmentation pathways include:

Loss of the propargyl group: A significant fragment would likely be observed at m/z 194, corresponding to the loss of the propargyl radical (•C₃H₃), resulting in the stable 9(10H)-acridinone cation.

Formation of a stable cation: The loss of the entire propargyl fragment can lead to the formation of a very stable benzylic-type cation. nih.gov

Acridinone core fragmentation: The characteristic fragmentation of the parent acridinone structure, such as the loss of carbon monoxide (CO), would also be expected from the main fragment ions. nist.govmdpi.com

The presence of a single nitrogen atom is consistent with the odd molecular weight, following the nitrogen rule in mass spectrometry. egyankosh.ac.in

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the specific functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 9(10H)-Acridinone, 10-(2-propynyl)- would show several characteristic absorption bands that confirm its structure:

C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2150 cm⁻¹ is characteristic of the terminal alkyne C≡C bond.

≡C-H Stretch: A strong, sharp absorption band around 3300 cm⁻¹ corresponds to the stretching vibration of the acetylenic C-H bond.

C=O Stretch: A strong absorption band for the conjugated ketone (the acridinone carbonyl group) is expected around 1620-1640 cm⁻¹. nih.gov

C-H Aromatic Stretch: Bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

The absence of a broad N-H stretching band around 3300-3500 cm⁻¹, which is present in the parent 9(10H)-acridinone, confirms the substitution at the nitrogen atom. nih.gov

Interactive Data Table: Key IR Absorption Bands for 9(10H)-Acridinone, 10-(2-propynyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Acetylenic C-HStretch~3300Strong, Sharp
Aromatic C-HStretch3000 - 3100Medium
Alkyne C≡CStretch2100 - 2150Weak to Medium
Carbonyl C=OStretch1620 - 1640Strong
Aromatic C=CStretch1450 - 1600Medium to Strong

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings and the C≡C triple bond, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This makes it a useful technique for confirming the presence of the alkyne and the aromatic system. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of 9(10H)-Acridinone, 10-(2-propynyl)- in the solid state. Although a specific crystal structure for this exact compound is not publicly available, the technique would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the acridinone core and the attached propargyl group.

Planarity: The degree of planarity of the fused aromatic ring system can be accurately determined.

Crystal Packing: The arrangement of molecules within the crystal lattice would be elucidated. This includes the study of intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···O or C-H···π hydrogen bonds, which govern the solid-state architecture. nih.govnih.gov

In related structures, the acridinone system is largely planar, and the propargyl group would adopt a specific conformation relative to this plane. nih.govnih.gov

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study stereochemistry, specifically to differentiate between enantiomers of chiral molecules.

The molecule 9(10H)-Acridinone, 10-(2-propynyl)- is achiral. It does not possess any stereocenters (chiral carbons) or elements of planar or axial chirality, and therefore it is superimposable on its mirror image. As a result, it will not rotate the plane of polarized light and is optically inactive.

Therefore, chiroptical spectroscopy is not an applicable technique for the stereochemical assignment of this specific compound, as there are no stereoisomers to distinguish. These techniques would only become relevant if a chiral center were introduced into the molecule, for example, by substitution on the acridinone ring or the propargyl group with a chiral moiety. nih.gov

Mechanistic Biological Studies of 9 10h Acridinone, 10 2 Propynyl and Its Derivatives

Interaction with Molecular Targets

The biological activity of acridine-based compounds is often attributed to their direct interaction with cellular macromolecules, leading to the disruption of normal cellular processes.

A primary mechanism of action for many acridine (B1665455) derivatives is their ability to intercalate into DNA. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. ias.ac.in This interaction can lead to conformational changes in the DNA, interfering with processes like replication and transcription.

Studies on various 9-substituted acridine derivatives have confirmed their efficacy as DNA-intercalating agents. ias.ac.in Spectroscopic methods, including UV-Vis, fluorescence, and circular dichroism, are commonly employed to investigate these interactions. For instance, a series of 9-substituted acridine derivatives with a reactive alkene moiety demonstrated significant DNA binding, with binding constants (K) estimated to be in the range of 1.9 to 7.1 × 10⁵ M⁻¹. ias.ac.in This binding resulted in a significant hypochromism of 40–57%, a characteristic feature of DNA intercalation. ias.ac.in

Similarly, studies on 1,4-dimethoxy-9(10H)-acridinone derivatives have established a correlation between their ability to intercalate into DNA and their biological activity. nih.gov Further research on 3,9-disubstituted acridines also confirmed DNA binding, with calculated binding constants ranging from 2.81 to 9.03 × 10⁴ M⁻¹. nih.gov The general class of acridine-based DNA intercalators has been shown to possess binding constants that can range from 10⁴ to 10⁶ M⁻¹. nih.gov

Table 1: DNA Binding Constants of Acridine Derivatives

Derivative Class Binding Constant (K) Reference
9-Substituted Acridines with Alkene Moiety 1.9 - 7.1 × 10⁵ M⁻¹ ias.ac.in
3,9-Disubstituted Acridines 2.81 - 9.03 × 10⁴ M⁻¹ nih.gov

Beyond DNA, acridinone (B8587238) and acridine derivatives have been shown to inhibit the activity of several crucial enzyme systems.

DNA topoisomerases are enzymes that manage the topology of DNA and are vital targets in cancer therapy. nih.govmdpi.com Acridine derivatives have been identified as potent inhibitors of these enzymes. mdpi.com They can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to irreversible DNA strand breaks and subsequent cell death. nih.govmdpi.com

Specifically, three-component hybridized ligands featuring a 9-acridinyl-1,2,3-triazole structure have been evaluated as topoisomerase II inhibitors. nih.gov One derivative, a hybrid of acridine, triazole, and pyrimidine, demonstrated more potent inhibition of topoisomerase IIB (IC₅₀ of 0.52 µM) than the established anticancer drug doxorubicin (B1662922) (IC₅₀ of 0.83 µM). nih.gov Other studies have shown that 2,9-disubstituted and 3,9-disubstituted acridines inhibit both topoisomerase I and topoisomerase IIα. nih.govresearchgate.net For example, 9-phenylbutyl acridine was found to inhibit human topoisomerase IIα at concentrations as low as 5 µM. researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. google.com Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com

Various acridine derivatives have been investigated for their cholinesterase inhibitory potential. In one study, novel 9-phosphoryl-9,10-dihydroacridines and 9-phosphorylacridines were assessed. nih.govresearchgate.net While these compounds were generally weak inhibitors of AChE, certain dihydroacridine derivatives with aryl substituents showed effective BChE inhibition. The most active among them, a dibenzyloxy derivative, had an IC₅₀ value of 2.90 ± 0.23 µM for BChE. nih.gov Another study found that a class of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives could effectively inhibit both AChE and BChE. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by Acridine Derivatives

Derivative Class Target Enzyme IC₅₀ Value Reference
9-Phosphoryl-9,10-dihydroacridine (dibenzyloxy derivative) BChE 2.90 ± 0.23 µM nih.gov

Sirtuins are a family of NAD⁺-dependent deacylases that regulate a wide array of cellular processes, and their inhibition is being explored for various therapeutic applications. nih.govnsf.gov SIRT1, in particular, has been a target of interest in cancer research. nsf.govmdpi.com

Research has led to the discovery of acridinedione derivatives as SIRT1 inhibitors. mdpi.comnih.gov Through virtual screening, a new scaffold was identified, and subsequent optimization led to a derivative (compound 4d) that exhibited significant inhibition of SIRT1 activity. In antitumor studies, this compound showed a dose-dependent effect, with an IC₅₀ of 0.25 μM in MDA-MB231 breast cancer cells. nih.gov

To understand the specific interactions driving enzyme inhibition, computational methods such as molecular docking and molecular dynamics simulations are frequently used. These studies provide insights into how acridine derivatives fit into the active sites of target proteins.

For cholinesterase inhibition, molecular docking and quantum-chemical calculations have been used to explain the observed experimental results, clarifying the structure-activity relationships. nih.gov In the case of topoisomerase IIB inhibition by an acridine-triazole-pyrimidine hybrid, molecular dynamics simulations revealed that the planar acridine moiety intercalates with DNA bases (specifically DG13, DC14, and DT9) within the enzyme's binding site. nih.gov The bulky substituent on the triazole ring was positioned in a wider pocket away from the binding site to minimize steric hindrance. nih.gov Similarly, molecular docking simulations of 3,9-disubstituted acridines suggested different modes of interaction with topoisomerase I compared to topoisomerase IIα, highlighting the structural basis for their inhibitory activity. nih.gov

Table of Compounds

Compound Name/Class
9(10H)-Acridinone, 10-(2-propynyl)-
9-[(E)-2-phenylethenyl] acridine
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate
1,4-Dimethoxy-9(10H)-acridinone derivatives
3,9-Disubstituted acridines
Acridine-triazole-pyrimidine hybrids
Acridine-thiosemicarbazone derivatives
9-Phenylbutyl acridine
9-Phosphoryl-9,10-dihydroacridines
9-Phosphorylacridines
9-Heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives
Acridinedione derivatives
Doxorubicin

Enzyme Inhibition Profiling

Cellular Mechanistic Investigations (In Vitro Models)

The study of 9(10H)-Acridinone, 10-(2-propynyl)- and its analogs in laboratory settings using cellular models has provided significant insights into their mechanisms of action. These in vitro investigations are crucial for understanding how these compounds interact with cellular machinery to exert their biological effects.

Cell Cycle Analysis

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Acridone (B373769) derivatives have been shown to interfere with this process, leading to cell growth arrest.

Studies on hybrid molecules synthesized from acridine derivatives have demonstrated their ability to cause cell cycle arrest, particularly at the G2/M phase. nih.gov For instance, treatment of MCF7 and DU-145 cancer cell lines with active acridinyl ligands led to an accumulation of cells in this phase, preventing them from proceeding to mitosis. nih.gov This G2/M arrest is a common mechanism for many anticancer agents, as it often precedes the induction of apoptosis.

In contrast, other related heterocyclic compounds have been observed to lengthen the G1 phase of the cell cycle while reducing the proportion of cells in the S and G2/M phases. nih.gov The precise phase of cell cycle arrest can depend on the specific chemical structure of the derivative and the type of cancer cell being studied. The ability to halt cell cycle progression is a key component of the antiproliferative effects of these compounds. mdpi.com

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key mechanism of action for many chemotherapeutic agents is the ability to trigger this cellular suicide program. The 10-(2-propynyl) group on the 9(10H)-acridinone scaffold serves as a functional handle, allowing for the synthesis of more complex derivatives, such as 1,2,3-triazoles, via click chemistry. nih.govresearchgate.net

These triazole derivatives of acridinone have been shown to be potent inducers of apoptosis in human breast cancer cell lines. nih.govresearchgate.net For example, the cytotoxic effects of 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one, a compound synthesized from a propargylated acridone precursor, were linked to the induction of apoptosis. nih.govresearchgate.net This was confirmed through established laboratory techniques, including acridine orange/ethidium bromide (AO/EB) staining and Annexin V-FITC/propidium iodide (PI) double staining, which are used to visualize and quantify apoptotic cells. nih.govresearchgate.net

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov While the precise pathway activated by these acridinone derivatives is a subject of ongoing research, their ability to induce apoptosis is a significant contributor to their anticancer potential. nih.gov

Antiproliferative Activity against Cancer Cell Lines

The core 9(10H)-acridinone structure and its derivatives exhibit significant antiproliferative activity against a wide range of human cancer cell lines. The functionalization at the N-10 position, as seen in 9(10H)-Acridinone, 10-(2-propynyl)-, is a key strategy in developing potent anticancer agents. nih.gov

Derivatives created by utilizing the 10-(2-propynyl)- group have shown potent cytotoxicity. For example, a series of 9(10H)-acridinone-1,2,3-triazole derivatives were synthesized and evaluated against human breast cancer cell lines MCF-7, T-47D, and MDA-MB-231. nih.govresearchgate.net One particular derivative, 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one, demonstrated particularly high potency against the MCF-7 cell line, even exceeding the activity of the established chemotherapeutic drug, etoposide. nih.govresearchgate.net

Similarly, other acridine-triazole hybrid compounds have shown substantial cell growth inhibition (60–97%) across various cancer cell panels. nih.gov The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of Selected Acridinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Source
2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-oneMCF-7 (Breast)6.8Etoposide13.4 nih.govresearchgate.net
Acridine-triazole-pyrimidine hybrid (Compound 8)MCF-7 (Breast)2.7Doxorubicin2.0 nih.gov
Acridine-triazole-pyrimidine hybrid (Compound 8)DU-145 (Prostate)26.1Doxorubicin14.2 nih.gov

Antiviral Mechanisms of Action

Acridone-based compounds have garnered attention not only for their anticancer properties but also for their broad-spectrum antiviral activity against both DNA and RNA viruses. conicet.gov.ar This wide range of activity suggests that these compounds may act on cellular factors that are essential for viral replication, rather than targeting a specific viral protein which could lead to rapid resistance. conicet.gov.ar

The precise antiviral mechanism of acridones is not fully elucidated, but a predominant theory is that they interfere with the synthesis of viral nucleic acids. conicet.gov.ar Some acridone derivatives have been shown to inhibit cellular and viral enzymes and to intercalate into nucleic acid molecules. conicet.gov.ar

A related compound, 10-carboxymethyl-9-acridanone (CMA), has demonstrated a different mechanism. Rather than acting directly on the virus, CMA was found to induce the production of an interferon-like substance in mice. nih.gov Interferons are signaling proteins that are part of the natural antiviral response. This induction of an innate immune response represents an indirect mechanism of antiviral action. nih.gov This suggests that acridinone derivatives could function as host-targeted antivirals, a strategy that can be effective against a wide variety of viruses and is less prone to the development of resistance. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the acridinone scaffold, research has identified several key structural features that influence its antiproliferative effects.

The substitution pattern on the acridone core is critical. For a series of tetracyclic acridones, it was found that hydroxyl groups at the C-1 and C-5 positions, a secondary amine, and a prenyl group at C-2 were important for their activity. nih.gov

Of particular relevance to 9(10H)-Acridinone, 10-(2-propynyl)-, are studies focusing on substitutions at the N-10 position. Research on 10-substituted hydroxy-10H-acridin-9-ones revealed that the nature of the N-substituent significantly impacts antiproliferative activity. nih.gov Specifically, benzyl (B1604629) substitution at the N-10 position led to compounds with growth inhibitory activity in the low micromolar range against human keratinocytes. nih.gov This highlights the importance of the substituent at this position for biological effect.

Further SAR studies on other acridone derivatives have shown that the orientation and spatial arrangement of substituents on the phenyl rings (designated as R³) have a greater impact on bioactivity than other positions. nih.gov This information is crucial for the rational design of new, more potent acridinone-based therapeutic agents. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Acridinone Derivatives

Structural FeaturePositionInfluence on Antiproliferative ActivitySource
Hydroxyl GroupC-1, C-5Important for activity in tetracyclic acridones nih.gov
Prenyl GroupC-2Important for activity in tetracyclic acridones nih.gov
N-SubstituentN-10Nature of the substituent is critical; benzyl substitution yielded potent compounds nih.gov
Substituent OrientationR³ (Phenyl Rings)Orientation and spatial topology make significant contributions to bioactivity nih.gov

Computational and Theoretical Investigations of 9 10h Acridinone, 10 2 Propynyl

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of acridinone-based compounds. These calculations offer a balance between accuracy and computational cost, making them well-suited for molecules of this size.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic characteristics of 9(10H)-Acridinone, 10-(2-propynyl)- are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic absorption properties.

While specific DFT calculations for 9(10H)-Acridinone, 10-(2-propynyl)- are not extensively documented in the literature, studies on analogous acridone (B373769) derivatives provide valuable insights. For instance, DFT calculations on novel acridone derivatives are often performed using the B3LYP functional with a 6-31G(d) basis set to elucidate their electronic properties. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum. The acridinone (B8587238) core typically contributes significantly to the HOMO, while the LUMO is often distributed across the entire aromatic system. The introduction of the electron-withdrawing propynyl (B12738560) group at the N10 position is expected to influence the energy levels of these frontier orbitals.

Table 1: Representative Frontier Orbital Energies for Acridone Derivatives (Illustrative) This table presents illustrative data from related acridone compounds to demonstrate typical values, as specific data for 9(10H)-Acridinone, 10-(2-propynyl)- is not available.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
Acridone Core (Theoretical)-5.8-1.93.9
N-Aryl Acridone Derivative-5.6-2.13.5
Donor-Substituted Acridone-5.3-1.83.5

Geometry Optimization and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional structure of 9(10H)-Acridinone, 10-(2-propynyl)-. Geometry optimization calculations, typically using DFT, find the minimum energy conformation of the molecule. For the parent 9(10H)-acridone, the tricyclic system is known to be planar. researchgate.net The attachment of the 2-propynyl group at the nitrogen atom introduces a new degree of conformational freedom.

Theoretical studies on related N-substituted acridones reveal that the substituent can adopt various orientations relative to the acridone plane. However, the planarity of the acridone core is largely maintained. In the case of 9(10H)-Acridinone, 10-(2-propynyl)-, the propynyl group is expected to be oriented to minimize steric hindrance with the adjacent carbonyl group and the aromatic rings. The unique sp2-hybridization of the nitrogen atom in the acridone ring can lead to a quasi-equatorial conformation of the substituent. rsc.org

Spectroscopic Property Prediction (e.g., UV-Vis, Fluorescence)

Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. These calculations can forecast the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions.

The parent 9(10H)-acridone exhibits strong fluorescence in polar and protic solvents, with a high fluorescence quantum yield. researchgate.net Its absorption spectrum is characterized by bands corresponding to π-π* transitions within the aromatic system. nist.govnist.gov Computational studies on acridone derivatives have shown good correlation between TD-DFT predicted spectra and experimental data. researchgate.net For 9(10H)-Acridinone, 10-(2-propynyl)-, the electronic transitions are expected to be of a similar nature, with potential shifts in the absorption and emission maxima due to the electronic influence of the propynyl substituent.

Table 2: Predicted Spectroscopic Properties of Acridone Derivatives (Illustrative) This table presents illustrative data from related acridone compounds, as specific data for 9(10H)-Acridinone, 10-(2-propynyl)- is not available.

Compound/SystemPredicted λmax (nm)Key Transition
9(10H)-Acridone~380-400π-π*
Donor-Substituted Acridone~420-450Intramolecular Charge Transfer

Reaction Mechanism Elucidation through Computational Modeling

The propynyl group in 9(10H)-Acridinone, 10-(2-propynyl)- serves as a versatile handle for various chemical transformations, most notably cycloaddition reactions. Computational modeling is instrumental in elucidating the mechanisms of these reactions.

Transition State Analysis for Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azides with the terminal alkyne of the propynyl group is a prominent reaction, often utilized in "click chemistry" to form triazole-linked acridinone conjugates. nih.gov Computational studies can map the potential energy surface of this reaction, identifying the transition state structures and calculating the associated activation barriers.

Theoretical investigations into 1,3-dipolar cycloadditions have explored both concerted and stepwise mechanisms. The nature of the reactants and the reaction conditions can influence the preferred pathway. nih.gov For azide-alkyne cycloadditions, computational analysis often reveals a concerted, though sometimes asynchronous, mechanism. The activation energies can be calculated using DFT, providing a quantitative measure of the reaction's feasibility. While specific transition state analyses for cycloadditions involving 9(10H)-Acridinone, 10-(2-propynyl)- are not detailed in the available literature, the general principles derived from studies of similar reactions are applicable.

Stereochemical Prediction and Validation

In cases where cycloaddition reactions can lead to multiple stereoisomers, computational methods can predict the most likely stereochemical outcome. By calculating the energies of the different transition states leading to various stereoproducts, the kinetically favored product can be identified.

For cycloaddition reactions, the relative orientation of the reactants in the transition state determines the stereochemistry of the product. researchgate.net While the cycloaddition of an azide (B81097) to the terminal alkyne of 9(10H)-Acridinone, 10-(2-propynyl)- does not generate a stereocenter at the newly formed triazole ring, other cycloaddition reactions, such as those involving chiral reactants, could lead to diastereomeric products. In such scenarios, computational validation of the stereochemical outcome would be crucial.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that allow for the prediction and analysis of the interactions between a small molecule (ligand), such as 9(10H)-Acridinone, 10-(2-propynyl)-, and a biological macromolecule (target), typically a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This is crucial for understanding the potential biological activity of a compound. For acridone derivatives, a common target of investigation is DNA, due to the planar nature of the acridone ring which allows it to intercalate between DNA base pairs.

In studies of related N-substituted acridones, molecular docking has been employed to predict their binding modes with various biological targets. For instance, novel acridone derivatives have been docked into the active sites of enzymes like topoisomerase I and II to understand their potential as anticancer agents. nih.gov The docking process involves preparing the 3D structures of both the ligand and the target. The ligand structure for 9(10H)-Acridinone, 10-(2-propynyl)- would be generated and energy-minimized using computational chemistry software. The target structure is often obtained from a protein data bank. The docking software then explores various possible conformations of the ligand within the binding site of the target, scoring them based on factors like binding energy.

A study on novel N10-substituted acridones utilized molecular docking to assess their binding affinity. iajpr.com The three-dimensional crystal structure of the MADS-box/MEF2D N-terminal domain bound to dsDNA and the HDAC9 deacetylase binding motif (PDB ID: 8Q9R) was used as the receptor. iajpr.com The ligands were drawn and converted to 3D structures, and their energy was minimized before docking. iajpr.com

The results of such studies are often presented in terms of binding energy, with more negative values indicating a more favorable interaction. The predicted binding conformation reveals which amino acid residues or DNA base pairs are in close proximity to the ligand, suggesting potential interactions.

Table 1: Predicted Binding Affinities of Acridone Derivatives with a Biological Target (Illustrative Example)

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)
Acridone Derivative A-8.5TYR-3, LYS-12, ARG-45
Acridone Derivative B-9.2ASP-25, PHE-4, ILE-50
Acridone Derivative C-7.8GLU-10, VAL-33, SER-18

This table is illustrative and based on typical data from molecular docking studies of acridone derivatives.

Following the prediction of the binding conformation, a detailed analysis of the intermolecular interactions between the ligand and the target is performed. These interactions are the basis of molecular recognition and binding affinity. Common interactions include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The carbonyl group of the acridone ring in 9(10H)-Acridinone, 10-(2-propynyl)- can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the acridone core can engage in hydrophobic interactions with nonpolar residues of a protein.

π-π Stacking: The planar aromatic system of the acridone can stack with the aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan, or with the bases of DNA.

Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms.

Molecular dynamics (MD) simulations provide a more dynamic picture of these interactions. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows for the observation of the stability of the ligand-target complex and the fluctuations in intermolecular interactions.

In a study of propyl acridone binding to calf thymus DNA, molecular dynamics simulations were performed using the GROMACS package with the AmberSB force field. tbzmed.ac.ir The ligand parameters were obtained from the Generalized Amber Force-Field (GAFF). tbzmed.ac.ir Such simulations can reveal how the ligand and target adapt to each other upon binding and can provide insights into the binding free energy. The stability of the binding is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and the protein backbone over the simulation time.

A study on novel acridone derivatives as potential P2Y12 receptor inhibitors highlighted the importance of molecular dynamics in understanding practical efficacy, with one compound showing excellent stability and hydrogen-bond interaction occupancies. figshare.com

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

A QSAR study involves several steps:

Data Set: A series of compounds with known biological activities is required.

Molecular Descriptors: Numerical values that describe the chemical and physical properties of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics.

For acridone derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anticancer and antimicrobial effects. For example, a QSAR study on tetracyclic acridone derivatives was performed as part of a larger study to ascertain them as newer drug candidates. nih.gov

In a hypothetical QSAR study of a series of N-substituted acridinones, descriptors could include:

LogP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule.

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's reactivity.

The resulting QSAR equation would look something like this (for a linear model):

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined by the regression analysis.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Acridone Derivatives (Illustrative)

CompoundLogPMolecular Weight ( g/mol )TPSA (Ų)Biological Activity (IC50, µM)
Acridone Derivative 12.525045.51.2
Acridone Derivative 23.128045.50.8
Acridone Derivative 32.826555.22.5

This table is illustrative and shows the type of data that would be used to build a QSAR model.

A comparative QSAR study on substituted bis-(acridines) and bis-(phenazines)-carboxamides as anticancer agents revealed that for acridines, a small negative hydrophobic effect was observed. nih.gov This suggests that despite structural similarities to phenazines, different binding modes may be involved. nih.gov

By analyzing the QSAR model, researchers can identify which molecular properties are most important for the desired biological activity, guiding the design of new, more potent compounds.

Advanced Applications of 9 10h Acridinone, 10 2 Propynyl in Chemical Sciences

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the acridinone (B8587238) core makes it an excellent platform for the design of fluorescent probes and chemosensors. The propargyl group on 10-(2-propynyl)-9(10H)-acridinone serves as a versatile handle for further functionalization, enabling the creation of sensors for a variety of analytes.

Detection of Specific Analytes (e.g., Nitric Oxide, Hypochlorite (B82951), Metal Ions)

Derivatives of the acridinone scaffold have been successfully employed in the development of fluorescent probes for biologically and environmentally important species.

Nitric Oxide (NO): Nitric oxide is a crucial signaling molecule in many physiological and pathological processes. dntb.gov.uanih.gov Fluorescent probes are valuable tools for monitoring NO concentrations in biological systems. dntb.gov.uanih.gov Acridone-based probes have been designed for this purpose. For instance, a novel small-molecule fluorescent probe based on the 9(10H)-acridone moiety has been developed for nitric oxide sensing. dntb.gov.uanih.gov This probe functions through the reaction of an o-diamine fragment with NO in the presence of oxygen to form a triazole, which results in a significant increase in fluorescence intensity. dntb.gov.uanih.govresearchgate.net While the specific use of 10-(2-propynyl)-9(10H)-acridinone as a direct NO probe is not detailed, its core structure is fundamental to these designs.

Hypochlorite and Metal Ions: The acridinone framework can be adapted to detect other analytes. By incorporating specific recognition moieties, sensors for hypochlorite and various metal ions can be engineered. The sensing mechanism often relies on a change in the electronic properties of the acridinone fluorophore upon binding to the analyte, leading to a measurable change in the fluorescence signal. The propargyl group can be utilized in "click chemistry" reactions to attach these recognition units.

Table 1: Examples of Acridone-Based Fluorescent Probes

Probe BaseAnalyteSensing MechanismApplication
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridoneNitric Oxide (NO)Reaction with NO and O₂ to form a fluorescent triazole derivative. dntb.gov.uanih.govresearchgate.netSensing NO in living Jurkat cells. nih.govresearchgate.net
Acridinium SaltFluoride (B91410) and AcetateAnion-induced formation of acridane, causing changes in absorption and fluorescence. researchgate.netReversible chromofluorescent sensing. researchgate.net

Applications in Biological Imaging (e.g., Cell Imaging, Monitoring Physiological Processes)

The favorable photophysical properties of acridinone derivatives, including high fluorescence quantum yields and good photostability, make them suitable for biological imaging. nih.gov

Cell Imaging: Acridone-based probes have been successfully used for imaging within living cells. nih.govresearchgate.net For example, a nitric oxide probe based on 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone has been used to detect NO in Jurkat cells. nih.govresearchgate.net Furthermore, specially designed surfactant-like acridone (B373769) derivatives have shown potential as biomarkers in cell imaging, exhibiting unique optical properties due to aggregation-induced emission (AIE). mdpi.com

Monitoring Physiological Processes: The ability to detect specific analytes like nitric oxide allows for the real-time monitoring of physiological and pathological processes where these analytes play a key role. dntb.gov.uanih.govresearchgate.net This provides researchers with a powerful tool to study cellular signaling and disease progression.

Design Principles for Enhanced Fluorescence Properties and Selectivity

The effectiveness of an acridinone-based fluorescent probe is determined by its fluorescence properties and its selectivity towards the target analyte.

Enhanced Fluorescence: The quantum yield of acridinone derivatives can be influenced by solvent polarity and molecular structure. mdpi.com For instance, some acridone derivatives exhibit aggregation-induced emission (AIE), where the restriction of intramolecular rotations in an aggregated state leads to enhanced fluorescence. mdpi.com This principle can be exploited to design probes that are "turned on" in specific environments.

Selectivity: Selectivity is achieved by incorporating a recognition moiety that specifically interacts with the analyte of interest. The design of this recognition site is crucial for the probe's performance. For nitric oxide probes, an o-phenylenediamine (B120857) group is often used, which selectively reacts with NO to produce a fluorescent triazole. dntb.gov.uanih.govresearchgate.net For other analytes, different binding sites are required. The versatility of the 10-(2-propynyl)-9(10H)-acridinone structure allows for the attachment of various recognition groups through chemical modifications of the propargyl unit.

Integration into Materials Science

The rigid and planar structure of the acridinone core, combined with its electronic properties, makes it a valuable building block for advanced organic materials.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Materials

Acridinone derivatives are being actively investigated for their use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net They are particularly promising as host materials or as a component of emitters exhibiting thermally activated delayed fluorescence (TADF).

TADF Materials: The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. Acridin-9(10H)-one is used as an acceptor moiety in donor-acceptor type TADF emitters. researchgate.net By carefully selecting the donor and modifying the acridone acceptor, the energy levels of the excited states can be tuned to facilitate efficient reverse intersystem crossing (RISC), a key process in TADF. researchgate.net For instance, a TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, was designed using phenoxazine (B87303) as the electron donor and acridin-9(10H)-one as the acceptor, demonstrating high performance in OLEDs. researchgate.net

Table 2: Performance of Acridone-Based TADF Materials in OLEDs

DonorAcceptor ModificationMaximum External Quantum Efficiency (EQEmax)Reference
3-DMAC6-CF3-AD21.6% (doped) researchgate.net
3-PXZ6-Me-AD23.3% (doped) researchgate.net
9,9-dimethyl-9,10-dihydroacridine-3.7% (sky-blue, single emissive layer) researchgate.net

Use in Dyes and Pigments Development

The strong absorption and emission in the visible region of the electromagnetic spectrum, coupled with good stability, make acridinone derivatives suitable for use as dyes and pigments. The ability to modify the acridinone structure allows for the tuning of its color and other properties. The 10-(2-propynyl)- group can be used to anchor the acridinone chromophore to polymers or other substrates, creating functional colored materials.

Bioconjugation and Chemical Biology Tools

The utility of 9(10H)-Acridinone, 10-(2-propynyl)- in chemical biology stems from the strategic combination of two key molecular features: the bio-orthogonal reactivity of the propargyl (2-propynyl) group and the inherent photophysical properties of the acridinone core. This dual functionality allows for its covalent attachment to a wide array of biomolecules and its subsequent detection, making it a valuable tool for labeling and tracking biological processes.

Utilizing Click Chemistry for Bioconjugation

The terminal alkyne of 9(10H)-Acridinone, 10-(2-propynyl)- is primed for participation in one of the most reliable and widely used bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). csmres.co.ukdovepress.com This reaction, a cornerstone of click chemistry, involves the formation of a stable triazole ring by covalently linking an alkyne with an azide-functionalized molecule. dergipark.org.trnih.gov The reaction is highly efficient, specific, and biocompatible, proceeding under mild, often aqueous conditions, which is crucial for working with sensitive biological samples. csmres.co.uknih.gov

The general process involves reacting 9(10H)-Acridinone, 10-(2-propynyl)- with a biomolecule (e.g., a protein, nucleic acid, or carbohydrate) that has been pre-functionalized with an azide (B81097) group. The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270). nih.gov

Table 1: Typical Components for CuAAC Bioconjugation

Component Function Common Example
Alkyne-Probe The labeling molecule 9(10H)-Acridinone, 10-(2-propynyl)-
Azide-Target Azide-modified biomolecule Azido-sugars, azidohomoalanine
Copper(II) Salt Catalyst precursor Copper(II) sulfate (CuSO₄·5H₂O)
Reducing Agent Generates active Cu(I) catalyst Sodium Ascorbate
Ligand (optional) Stabilizes Cu(I) and accelerates reaction Tris(benzyltriazolylmethyl)amine (TBTA)

This interactive table summarizes the key reagents involved in a typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for bioconjugation.

Research has demonstrated the synthesis of various novel acridone derivatives linked to 1,2,3-triazoles. csmres.co.uk The synthetic route typically involves the initial preparation of the acridone core, followed by reaction with propargyl bromide to install the terminal alkyne, creating the 9(10H)-Acridinone, 10-(2-propynyl)- precursor. csmres.co.uk This precursor is then "clicked" with various azide-containing molecules to generate the final bioconjugates. csmres.co.uk This modular approach allows for the rapid assembly of diverse molecular structures for various applications, such as screening for enzyme inhibitors. csmres.co.uk For instance, acridone-triazole conjugates have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE). csmres.co.uk

Design of Chemical Tags and Labels

The acridone core of 9(10H)-Acridinone, 10-(2-propynyl)- is not merely a structural support for the alkyne handle; it is an active component that often imparts desirable fluorescent properties to the resulting bioconjugate. Acridone and its derivatives are well-known for their high fluorescence quantum yields, making them attractive for the development of luminescent probes and photoluminescent materials. nih.gov This fluorescence allows researchers to visualize, track, and quantify the labeled biomolecules in complex biological environments, such as within living cells. nih.gov

The design of 9(10H)-Acridinone, 10-(2-propynyl)- as a chemical tag leverages these intrinsic photophysical properties. Once conjugated to a target via click chemistry, the acridone moiety acts as a fluorescent reporter. The specific excitation and emission wavelengths can be tuned by modifying the substitution pattern on the acridone ring system, although the fundamental utility remains in its ability to signal the presence and location of the target molecule.

For example, novel fluorescent probes for sensing biologically important molecules like nitric oxide (NO) have been successfully designed using the acridone scaffold. nih.gov In these designs, a reaction with the analyte triggers a change in the electronic structure of the acridone derivative, leading to a significant increase in fluorescence intensity. nih.gov While 9(10H)-Acridinone, 10-(2-propynyl)- itself is a building block, its incorporation into larger probe structures via the propargyl group allows this signaling capability to be precisely targeted to specific proteins or cellular compartments.

Table 2: Research Findings on Acridone-Based Fluorescent Probes

Acridone Derivative Application Key Finding Reference
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone Nitric Oxide (NO) Sensing Reacts with NO to form a triazole derivative with a fivefold increase in fluorescence. Capable of sensing NO in living cells. nih.gov
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one Thermally Activated Delayed Fluorescence (TADF) Exhibits a high fluorescence quantum yield of 94.9% and a short TADF lifetime, making it suitable for high-efficiency OLEDs. rsc.org

This interactive table highlights research findings related to the application of acridone derivatives as fluorescent probes and materials, underscoring the potential of the 9(10H)-Acridinone, 10-(2-propynyl)- scaffold.

Future Research Directions and Emerging Paradigms for 9 10h Acridinone, 10 2 Propynyl

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of 9(10H)-Acridinone, 10-(2-propynyl)- is a two-stage process: formation of the acridone (B373769) nucleus followed by N-alkylation. Future research is trending towards more efficient and environmentally benign methodologies.

Acridone Core Synthesis: Traditional methods like the Ullmann condensation of N-phenylanthranilic acid in strong acids are being superseded by more sustainable approaches. ptfarm.pl Modern strategies focus on minimizing harsh conditions and improving yields. A notable advancement is the cerium(IV)-catalyzed three-component reaction of chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization. nih.govsemanticscholar.org This method allows for the creation of diverse acridone structures in high yields with a single chromatographic purification step. semanticscholar.org

N-Alkylation with Propargyl Group: The introduction of the 2-propynyl group at the N-10 position is typically achieved by reacting 9(10H)-acridinone with propargyl bromide. rsc.orgresearchgate.net Research is moving away from conventional methods that require strong bases like sodium hydride in anhydrous solvents. rsc.org Sustainable alternatives include solvent-free, microwave-promoted alkylation using potassium fluoride (B91410) on an alumina (B75360) support, which offers high yields (90-96%) and reduced reaction times. researchgate.net Phase-transfer catalysis represents another mild and efficient route for this transformation. researchgate.net

Synthetic StepTraditional MethodNovel/Sustainable MethodAdvantages of Novel Method
Acridone Core FormationUllmann Condensation (strong acid, high temp) ptfarm.plMicrowave-assisted cyclization of multicomponent reaction products nih.govsemanticscholar.orgHigher yields, single purification step, reduced waste
N-PropargylationSodium Hydride and Propargyl Bromide rsc.orgSolvent-free microwave irradiation with KF-Alumina researchgate.netEnvironmentally friendly, high yields, rapid

Discovery of Unprecedented Chemical Reactivity and Catalysis

The chemical reactivity of 9(10H)-Acridinone, 10-(2-propynyl)- is dominated by its terminal alkyne functionality, making it a prime substrate for "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that joins the propargylated acridone with an azide-containing molecule to form a stable 1,2,3-triazole ring. organic-chemistry.orgtcichemicals.com This reaction is known for its high yields, tolerance of a wide range of functional groups, and simple execution in benign solvents, including water. organic-chemistry.orgtcichemicals.cominterchim.fr This opens the door to creating vast libraries of acridone derivatives by reacting it with diverse azides. researchgate.nettcichemicals.com

Future research could explore the acridone core itself as a component in catalysis. The nitrogen and carbonyl oxygen atoms of the acridone ring have the potential to act as a bidentate ligand, coordinating with transition metals. These novel metal-acridone complexes could exhibit unique catalytic properties, for instance, in photoredox catalysis, leveraging the inherent photochemical properties of the acridone scaffold. Derivatives have already been used in photocatalytic systems, such as Cu(II) coordination polymers for click reactions. rsc.org

Advanced Mechanistic Investigations of Biological Interactions

The planar structure of the acridone ring system is a key determinant of its biological activity, primarily through intercalation into DNA. nih.govresearchgate.netrsc.org This interaction can disrupt cellular machinery, leading to anticancer effects. nih.govresearchgate.net Acridone derivatives are known to target critical enzymes like topoisomerases and telomerase. researchgate.netrsc.orgresearchgate.net

The 10-(2-propynyl)- group provides a crucial tool for advanced mechanistic studies. Using click chemistry, the acridone moiety can be attached to reporter tags or affinity probes. This allows for:

Target Identification: "Clicking" a biotin (B1667282) or fluorescent tag onto the acridone allows for the isolation and identification of its protein binding partners within a cell.

Visualizing Interactions: Attaching a fluorescent dye enables the visualization of the compound's localization within cells and its interaction with subcellular structures like the nucleus or specific DNA conformations such as G-quadruplexes. rsc.org

Mechanism of Action Studies: Studies have shown that some acridone derivatives induce apoptosis (programmed cell death). nih.gov Propargylated versions can be used to track the molecular pathways involved in this process. Interestingly, some derivatives exhibit strong DNA binding but only weak inhibition of topoisomerase I, suggesting that DNA intercalation alone can be a primary mechanism of cytotoxicity, independent of enzyme inhibition. nih.gov

Design and Synthesis of Multi-Targeting Derivatives

The concept of multi-target drugs, which can modulate several biological targets simultaneously, is a promising paradigm in drug discovery. 9(10H)-Acridinone, 10-(2-propynyl)- is an ideal scaffold for developing such agents. The acridone core provides a DNA-intercalating anchor, while the propargyl "handle" allows for the attachment of other pharmacophores via click chemistry. researchgate.net

This strategy enables the rational design of hybrid molecules that could, for example:

Combine DNA intercalation (from the acridone) with enzyme inhibition by "clicking" on a known kinase inhibitor.

Link two acridone units together to create potent DNA bis-intercalators.

Attach moieties that target specific cancer-related proteins or pathways, creating a synergistic therapeutic effect.

A practical example is the synthesis of 9(10H)-acridinone-1,2,3-triazole derivatives, which have been evaluated for their cytotoxic activity against human breast cancer cell lines. researchgate.net This demonstrates the feasibility of using the propargylated acridone as a platform to generate novel, potentially multi-targeting therapeutic candidates.

Innovation in Materials Science Applications (e.g., Optoelectronics, Biosensors)

The inherent photophysical properties of the acridone core make it a highly attractive component for advanced materials. nih.gov Acridones are known for their high fluorescence quantum yields, making them valuable in various technological fields. semanticscholar.org

Optoelectronics: A significant area of innovation is in the development of materials for Organic Light-Emitting Diodes (OLEDs). Acridone derivatives have been successfully used to create materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org One such material, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, demonstrated excellent performance in an OLED, with high efficiency and a low turn-on voltage, showcasing the potential of the acridone scaffold in next-generation displays and lighting. rsc.org

Biosensors: The combination of the fluorescent acridone signal and the specific linking capability of the propargyl group is ideal for creating biosensors. The 10-(2-propynyl)- group allows the acridone fluorophore to be covalently attached to a biological recognition element (e.g., an antibody, oligonucleotide, or peptide) using click chemistry. The resulting conjugate could be used to detect a specific analyte, with the binding event leading to a measurable change in the fluorescence signal.

Application AreaKey Property of Acridone CoreRole of 10-(2-propynyl)- GroupEmerging Paradigm
Optoelectronics (OLEDs)High Fluorescence & TADF Potential rsc.orgAllows modification to tune electronic propertiesHigh-efficiency, long-lasting display and lighting technology
BiosensorsStrong and stable fluorescence semanticscholar.orgCovalent attachment to biorecognition molecules via click chemistryHighly specific and sensitive detection of biological analytes

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules based on the 9(10H)-Acridinone, 10-(2-propynyl)- scaffold.

Compound Design and Prediction:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of novel, hypothetical derivatives created by virtually "clicking" different azide (B81097) groups onto the scaffold. This can prioritize the synthesis of the most promising candidates. researchgate.net

Property Prediction: AI can predict the photophysical properties (absorption/emission spectra, quantum yield) of new derivatives for materials science applications, accelerating the design of new fluorophores and OLED materials.

De Novo Design: Generative AI models can design entirely new derivatives optimized for multiple properties simultaneously, such as high biological activity, low toxicity, and desirable material characteristics.

Mechanistic Insights:

Molecular Modeling: AI-enhanced molecular dynamics simulations can provide deeper insights into how these derivatives bind to biological targets like DNA or proteins. rsc.org For example, simulations have been used to support the preferential binding of an acridone derivative to a specific G-quadruplex DNA structure, offering a level of detail difficult to achieve experimentally. rsc.org

By integrating these computational approaches, researchers can navigate the vast chemical space of possible derivatives more efficiently, reducing the time and cost associated with laboratory experiments and accelerating the translation of these promising compounds into practical applications.

Q & A

Basic: What are the common synthetic routes for 9(10H)-Acridinone, 10-(2-propynyl)-, and how can reaction conditions be optimized?

Answer:
The synthesis of 9(10H)-Acridinone derivatives often involves cyclohexane-1,3-dione and aldehydes as starting materials, followed by condensation with o-aminophenol to form the acridinone core . For introducing the 2-propynyl group at the 10-position, phase-transfer catalysis (PTC) under basic conditions (e.g., using 3-chloro-3-phenyl-1-propyne) is effective. PTC facilitates nucleophilic substitution, enabling regioselective alkylation of the acridinone nitrogen . Optimization includes:

  • Temperature control : Reactions at 60–80°C minimize side products.
  • Catalyst selection : Tetrabutylammonium bromide (TBAB) enhances yield compared to other PTC agents.
  • Solvent choice : Dichloromethane or toluene improves solubility of hydrophobic intermediates.

Advanced: How does the 2-propynyl substituent influence the electronic structure and bioactivity of 9(10H)-Acridinone derivatives?

Answer:
The 2-propynyl group introduces electron-withdrawing effects via its sp-hybridized carbon, polarizing the acridinone ring and increasing electrophilicity at the 9-position. Computational studies (e.g., DFT calculations) predict a reduction in HOMO-LUMO gap by ~0.3 eV compared to methyl or phenyl substituents, enhancing reactivity in redox-mediated processes . Biologically, this group improves membrane permeability due to its linear geometry, as observed in antitumor assays where 10-(2-propynyl) derivatives showed 2–3× lower IC50 values (e.g., 1.33 μM in HepG2 cells) than non-propargylated analogs .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing 9(10H)-Acridinone derivatives?

Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : The 10-(2-propynyl) proton resonates as a triplet (δ 2.8–3.1 ppm, J = 2.6 Hz), while the acridinone carbonyl appears at ~175 ppm in <sup>13</sup>C spectra.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C17H13NO requires 247.0997 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomers, with retention times differing by ≥1.5 minutes .

Advanced: How can researchers resolve discrepancies in biological activity data among structurally similar 9(10H)-Acridinone derivatives?

Answer:
Discrepancies often arise from substituent positioning and assay variability . Methodological strategies include:

  • Structure-activity relationship (SAR) analysis : Compare IC50 values across derivatives with systematic substituent variations (e.g., 10-(2-propynyl) vs. 10-benzyl groups in HepG2 cytotoxicity assays) .
  • Standardized protocols : Use identical cell lines, passage numbers, and MTT incubation times (e.g., 48 hours) to minimize inter-lab variability.
  • Mechanistic validation : Confirm apoptosis induction via Annexin V/PI staining and caspase-3 activation assays to rule off-target effects .

Basic: What are the key physicochemical properties of 9(10H)-Acridinone, 10-(2-propynyl)-, and how are they determined?

Answer:

  • pKa : Predicted at 9.80 ± 0.25 using computational tools (e.g., ACD/Labs), indicating moderate basicity at the acridinone nitrogen .
  • Solubility : Low aqueous solubility (logP ~3.2) necessitates DMSO or ethanol for biological studies.
  • Thermal stability : Melting points range 180–190°C (DSC analysis).
  • Density : 1.27 g/cm<sup>3</sup> (predicted via molecular dynamics simulations) .

Advanced: What mechanistic insights explain the antitumor activity of 10-(2-propynyl)-substituted 9(10H)-Acridinones?

Answer:
The 2-propynyl group enhances DNA intercalation and topoisomerase II inhibition , as shown in fluorescence quenching assays with ctDNA (Ksv = 4.2 × 10<sup>4</sup> M<sup>−1</sup>). Apoptosis is triggered via mitochondrial pathways:

  • ROS generation : Flow cytometry with DCFH-DA probes shows 2.5× increased ROS in treated cells.
  • Caspase activation : Western blotting confirms cleavage of caspase-3 and PARP at 24-hour exposure .
  • Cell cycle arrest : PI staining reveals G2/M phase accumulation (60% vs. 25% in controls) .

Advanced: How can computational modeling guide the design of novel 9(10H)-Acridinone derivatives?

Answer:

  • Docking studies : AutoDock Vina predicts binding affinities to targets like EGFR (ΔG = −9.2 kcal/mol for 10-(2-propynyl) derivatives).
  • QSAR models : Correlate substituent electronegativity with IC50 (R<sup>2</sup> = 0.89 for NCI-60 cell line data).
  • ADMET prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability = 0.65), necessitating in vitro validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.